1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
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Overview
Description
1,5-Bis(allyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two allyloxy groups attached to the 1 and 5 positions of the anthracene ring, and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including 1,5-Bis(allyloxy)anthracene-9,10-dione, are known for their photophysical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(allyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.
Allylation: The anthraquinone undergoes allylation at the 1 and 5 positions. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,5-Bis(allyloxy)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for 1,5-Bis(allyloxy)anthracene-9,10-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(allyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracenediol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(allyloxy)anthracene-9,10-dione has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Studied for its potential anticancer properties, as anthracene derivatives have shown activity against various cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,5-Bis(allyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications.
Biological Activity: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in photophysical studies.
1,4-Bis(allyloxy)anthracene-9,10-dione: Similar structure but with allyloxy groups at the 1 and 4 positions.
Uniqueness
1,5-Bis(allyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which can influence its photophysical properties and reactivity. The presence of allyloxy groups at the 1 and 5 positions may result in different electronic and steric effects compared to other substituted anthracenes.
Properties
CAS No. |
113681-15-5 |
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Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,5-bis(prop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2 |
InChI Key |
ARVQNLCZLGFJJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C |
Origin of Product |
United States |
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